6-AMINO-1-BENZYL-3-METHYL-4-(4-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Description
6-Amino-1-benzyl-3-methyl-4-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a benzyl group, a pyridyl group, and a cyanide group
Properties
IUPAC Name |
6-amino-1-benzyl-3-methyl-4-pyridin-4-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-17-18(15-7-9-23-10-8-15)16(11-21)19(22)26-20(17)25(24-13)12-14-5-3-2-4-6-14/h2-10,18H,12,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUCPAYQDPBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=NC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-amino-1-benzyl-3-methyl-4-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable pyrazole derivative and an aldehyde or ketone under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrano[2,3-c]pyrazole intermediate.
Addition of the pyridyl group: This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridyl boronic acid or ester and a suitable halogenated intermediate.
Incorporation of the cyanide group: This step typically involves a nucleophilic addition reaction where a cyanide source, such as sodium cyanide or potassium cyanide, reacts with the intermediate compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-Amino-1-benzyl-3-methyl-4-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling, using palladium catalysts and suitable boronic acids or halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Amino-1-benzyl-3-methyl-4-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound can be used in studies investigating its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 6-amino-1-benzyl-3-methyl-4-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
6-Amino-1-benzyl-3-methyl-4-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can be compared with other similar compounds, such as:
Pyrano[2,3-c]pyrazole derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly impact their chemical and biological properties.
Benzyl-substituted heterocycles: Compounds with a benzyl group attached to a heterocyclic core may exhibit similar reactivity and biological activities.
Pyridyl-substituted heterocycles: The pyridyl group can confer specific binding properties to the compound, making it useful in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
